molecular formula C20H20F3N3O3S B2496592 2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1252841-13-6

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2496592
CAS No.: 1252841-13-6
M. Wt: 439.45
InChI Key: FQEYKHJCDQURML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H20F3N3O3S and its molecular weight is 439.45. The purity is usually 95%.
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Scientific Research Applications

1. Anticancer Activity

Research has shown that certain derivatives of thieno[3,2-d]pyrimidine exhibit anticancer activity. For instance, compounds synthesized using aryloxy groups attached to the C2 of the pyrimidine ring in related structures have demonstrated appreciable cancer cell growth inhibition against various cancer cell lines, such as HOP-92, NCI-H226, and MDA-MB-468 (Al-Sanea et al., 2020).

2. Synthesis of N-Heteroaryl Derivatives

The compound's structure has facilitated the synthesis of new compounds derived from thieno[d]pyrimidines. This includes the formation of both isolated and fused thieno[d]pyrimidine derivatives, highlighting the compound's utility in the synthesis of complex molecular structures (El Azab & Elkanzi, 2014).

3. Radioligand Imaging with PET

Related compounds, such as those within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, have been reported as selective ligands of the translocator protein (18 kDa), crucial for positron emission tomography (PET) imaging. This indicates potential applications in diagnostic imaging and neuroscience research (Dollé et al., 2008).

4. Synthesis of Other Derivatives

Research has also focused on synthesizing various derivatives of thieno[3,2-d]pyrimidine, demonstrating its versatility in forming compounds with different functional groups. These derivatives have shown potent anticancer activity, comparable to established drugs like doxorubicin (Hafez & El-Gazzar, 2017).

Future Directions

The future directions for this compound could involve further studies on its potential biological activities and applications, given the interest in thieno[3,2-d]pyrimidines as potential therapeutic agents .

Properties

IUPAC Name

2-[3-(3-methylbutyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3S/c1-12(2)7-9-25-18(28)17-15(8-10-30-17)26(19(25)29)11-16(27)24-14-6-4-3-5-13(14)20(21,22)23/h3-6,8,10,12,17H,7,9,11H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWOAASCYSGEIF-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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